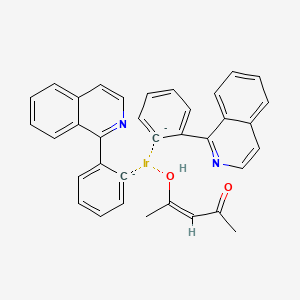
Bis(1-phenylisoquinoline)-(acetylacetonate) iridium (III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) is an organometallic complex widely recognized for its application as a phosphorescent red emitter dopant material in organic light-emitting diode (OLED) devices . The compound’s unique structure allows it to efficiently emit red light, making it a valuable component in the development of high-efficiency OLED displays and lighting systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) typically involves the reaction of iridium trichloride with 1-phenyl-isoquinoline and acetylacetone under controlled conditions . The reaction is carried out in a suitable solvent, such as dichloromethane or toluene, and requires the presence of a base, such as sodium carbonate or potassium carbonate, to facilitate the formation of the desired complex . The reaction mixture is then heated to reflux for several hours, followed by purification through column chromatography to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time . The purification steps may include crystallization, filtration, and drying to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state complexes.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, or other coordinating ligands under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) complexes, while reduction may produce iridium(I) complexes . Substitution reactions result in new iridium complexes with different ligand environments .
Applications De Recherche Scientifique
Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) exerts its effects involves the excitation of the iridium center, followed by energy transfer to the ligands, resulting in phosphorescent emission . The compound’s molecular targets include the triplet states of the ligands, which are responsible for the observed luminescence . The pathways involved in this process include intersystem crossing and radiative decay .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-phenylpyridine)(Acetylacetonato)iridium(III): Another iridium complex used as a phosphorescent emitter in OLEDs.
Tris(2-phenylpyridine)iridium(III): A widely studied iridium complex known for its high efficiency in green light emission.
Bis(2-phenylquinoline)(Acetylacetonato)iridium(III): Similar to Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) but with different ligand structures.
Uniqueness
Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) is unique due to its ability to partially suppress triplet-triplet annihilation, resulting in a shorter phosphorescent lifetime and higher efficiency in red light emission . This makes it particularly valuable in applications requiring high-performance red emitters .
Propriétés
Formule moléculaire |
C35H28IrN2O2-2 |
|---|---|
Poids moléculaire |
700.8 g/mol |
Nom IUPAC |
(Z)-4-hydroxypent-3-en-2-one;iridium;1-phenylisoquinoline |
InChI |
InChI=1S/2C15H10N.C5H8O2.Ir/c2*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;1-4(6)3-5(2)7;/h2*1-7,9-11H;3,6H,1-2H3;/q2*-1;;/b;;4-3-; |
Clé InChI |
SQMQOSSYPCILHQ-DVACKJPTSA-N |
SMILES isomérique |
C/C(=C/C(=O)C)/O.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir] |
SMILES canonique |
CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-bis(2-methylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B13388144.png)
![Methyl 7-[5-[3-[4-bromo-5-(2-methylpropyl)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(4-ethoxyphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-ethoxythiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(6-ethyl-1-benzofuran-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[6-(3-methylbutyl)-1-benzofuran-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[5-(4-methylphenoxy)thiophen-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzofuran-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzothiophen-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate](/img/structure/B13388150.png)
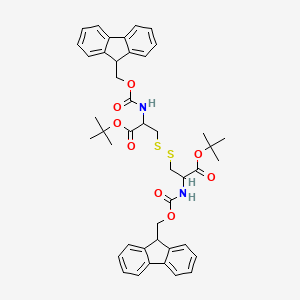
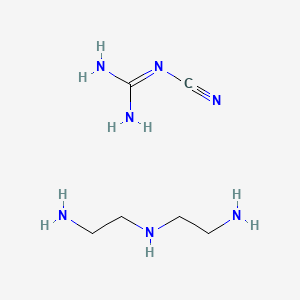
![[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid tribarium](/img/structure/B13388172.png)

![N,9,9-Triphenyl-N-(4'-(triphenylsilyl)-[1,1'-biphenyl]-4-yl)-9H-fluoren-2-amine](/img/structure/B13388178.png)
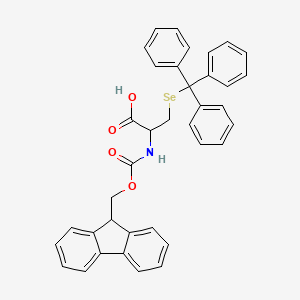
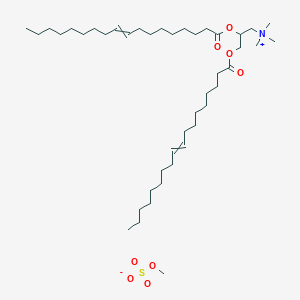


![(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(tetradecyloxy)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13388204.png)
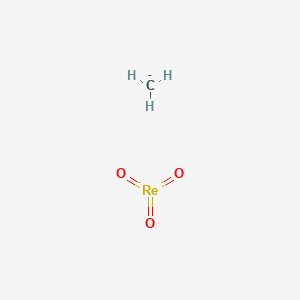
![Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B13388212.png)
